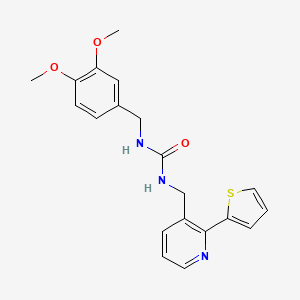

1-(3,4-Dimethoxybenzyl)-3-((2-(thiophen-2-yl)pyridin-3-yl)methyl)urea

Description

1-(3,4-Dimethoxybenzyl)-3-((2-(thiophen-2-yl)pyridin-3-yl)methyl)urea is a complex organic compound that has garnered interest in various fields of scientific research

Properties

IUPAC Name |

1-[(3,4-dimethoxyphenyl)methyl]-3-[(2-thiophen-2-ylpyridin-3-yl)methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O3S/c1-25-16-8-7-14(11-17(16)26-2)12-22-20(24)23-13-15-5-3-9-21-19(15)18-6-4-10-27-18/h3-11H,12-13H2,1-2H3,(H2,22,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQOUQBGZIKNPOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CNC(=O)NCC2=C(N=CC=C2)C3=CC=CS3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dimethoxybenzyl)-3-((2-(thiophen-2-yl)pyridin-3-yl)methyl)urea typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then coupled under specific conditions to form the final product. Common synthetic routes include:

Step 1: Synthesis of 3,4-dimethoxybenzyl chloride from 3,4-dimethoxybenzyl alcohol using thionyl chloride.

Step 2: Preparation of 2-(thiophen-2-yl)pyridine through a Suzuki coupling reaction between 2-bromopyridine and thiophene-2-boronic acid.

Step 3: Coupling of 3,4-dimethoxybenzyl chloride with 2-(thiophen-2-yl)pyridine in the presence of a base to form the intermediate.

Step 4: Reaction of the intermediate with urea under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dimethoxybenzyl)-3-((2-(thiophen-2-yl)pyridin-3-yl)methyl)urea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions employed. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(3,4-Dimethoxybenzyl)-3-((2-(thiophen-2-yl)pyridin-3-yl)methyl)urea has shown promising biological activities that make it a candidate for various therapeutic applications:

Anticancer Activity

Several studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism involves the inhibition of specific signaling pathways that promote tumor growth and survival.

Antimicrobial Properties

Research has demonstrated that this compound possesses antimicrobial activity against certain bacterial strains. The thiophene-pyridine moiety is believed to play a crucial role in enhancing this activity.

Urease Inhibition

The compound has been evaluated for its potential as a urease inhibitor. Urease is an enzyme linked to several pathological conditions, including kidney stones and peptic ulcers. Its inhibition could lead to therapeutic benefits in treating these conditions.

Case Studies

- Cytotoxicity Assay : In vitro studies conducted on various cancer cell lines (e.g., MCF-7 and HeLa) showed that the compound significantly reduced cell viability compared to control groups. The IC50 values indicated potent anticancer properties.

- Antimicrobial Testing : The compound was tested against Gram-positive and Gram-negative bacteria. Results showed effective inhibition at low concentrations, suggesting its potential use as an antimicrobial agent in clinical settings.

- Urease Inhibition Study : A series of experiments demonstrated that the compound effectively inhibited urease activity in vitro, with results comparable to established urease inhibitors.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethoxybenzyl)-3-((2-(thiophen-2-yl)pyridin-3-yl)methyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- 1-(3,4-Dimethoxybenzyl)-3-(pyridin-3-ylmethyl)urea

- 1-(3,4-Dimethoxybenzyl)-3-((2-(thiophen-2-yl)ethyl)urea

- 1-(3,4-Dimethoxybenzyl)-3-((2-(furan-2-yl)pyridin-3-yl)methyl)urea

Uniqueness

1-(3,4-Dimethoxybenzyl)-3-((2-(thiophen-2-yl)pyridin-3-yl)methyl)urea stands out due to its unique combination of functional groups and structural features

Biological Activity

1-(3,4-Dimethoxybenzyl)-3-((2-(thiophen-2-yl)pyridin-3-yl)methyl)urea, a compound with the CAS number 2034334-13-7, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological evaluations, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of 388.5 g/mol. Its structure features a urea functional group linked to a dimethoxybenzyl moiety and a thiophene-pyridine fragment, contributing to its biological properties.

| Property | Value |

|---|---|

| CAS Number | 2034334-13-7 |

| Molecular Formula | C₁₉H₂₀N₂O₃S |

| Molecular Weight | 388.5 g/mol |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Preparation of 3,4-dimethoxybenzyl chloride from 3,4-dimethoxybenzyl alcohol using thionyl chloride.

- Formation of 2-(thiophen-2-yl)pyridine via a Suzuki coupling reaction.

- Coupling the benzyl chloride with the pyridine derivative in the presence of a base.

- Final reaction with urea to yield the target compound .

Biological Evaluations

Recent studies have demonstrated that derivatives similar to this compound exhibit significant antiproliferative activity against various cancer cell lines, including A549 (lung cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer) . The mechanism of action is believed to involve modulation of key signaling pathways through interaction with specific molecular targets such as enzymes and receptors.

Antiproliferative Activity

The compound's antiproliferative effects were assessed using the MTT assay, which measures cell viability. The IC₅₀ values for related compounds have shown promising results:

| Compound | IC₅₀ (μM) for A549 | IC₅₀ (μM) for HCT-116 |

|---|---|---|

| Target Compound | Not yet reported | Not yet reported |

| Sorafenib (control) | 2.12 ± 0.18 | 2.25 ± 0.71 |

This suggests that similar compounds may serve as effective anticancer agents .

The proposed mechanism involves binding to specific targets within cancer cells, potentially inhibiting pathways critical for cell proliferation and survival. This interaction may lead to apoptosis or cell cycle arrest in tumor cells.

Case Studies and Research Findings

- Anticancer Activity : A study indicated that diaryl ureas exhibit significant antiproliferative effects on cancer cell lines, with some compounds showing IC₅₀ values comparable to established chemotherapeutics .

- Immunomodulatory Effects : Preliminary studies suggest that this compound may have immunomodulatory properties, potentially useful in treating virological diseases and enhancing immune responses .

- Structure-Activity Relationship (SAR) : Research into SAR has revealed that modifications on the pyridine ring can significantly influence biological activity, highlighting the importance of structural optimization in drug design .

Q & A

Basic: What are the recommended synthetic routes for preparing 1-(3,4-Dimethoxybenzyl)-3-((2-(thiophen-2-yl)pyridin-3-yl)methyl)urea?

The compound can be synthesized via urea-forming reactions between isocyanate and amine precursors. A common approach involves:

- Reacting 3,4-dimethoxybenzyl isocyanate with (2-(thiophen-2-yl)pyridin-3-yl)methylamine in an inert solvent (e.g., dichloromethane or toluene) under reflux.

- Using a base like triethylamine to neutralize HCl generated during the reaction .

- Purification via column chromatography or recrystallization to isolate the product.

Basic: How can the structure of the compound be confirmed post-synthesis?

Key analytical methods include:

- NMR spectroscopy : and NMR to verify substituent integration and connectivity (e.g., aromatic protons from thiophene at δ 6.8–7.5 ppm, methoxy groups at δ ~3.8 ppm) .

- IR spectroscopy : Peaks for urea C=O (~1640–1680 cm) and N-H stretches (~3300 cm) .

- Melting point analysis : Consistency with literature values (if available).

Advanced: How to design analogs for structure-activity relationship (SAR) studies?

- Modify substituents systematically:

- Vary the dimethoxybenzyl group (e.g., replace methoxy with halogens or alkyl chains).

- Alter the thiophene-pyridine moiety (e.g., substitute thiophene with furan or pyrazole).

- Use computational tools (e.g., Schrödinger Suite) to predict binding affinity to target proteins .

- Prioritize analogs based on synthetic feasibility and predicted LogP values for optimal bioavailability .

Advanced: How to address low yields during synthesis?

- Optimize reaction conditions :

- Test solvents (e.g., DMF for polar intermediates, THF for sterically hindered reactions).

- Adjust stoichiometry (e.g., 1.2:1 amine-to-isocyanate ratio) to drive completion .

- Monitor intermediates : Use TLC or HPLC to identify side products (e.g., unreacted isocyanate).

- Purification : Employ gradient elution in column chromatography for better separation of byproducts .

Advanced: What in vitro assays are suitable for evaluating antiproliferative activity?

- Cell viability assays :

- MTT or SRB assays against cancer cell lines (e.g., MCF-7, A549) with IC determination .

- Include positive controls (e.g., doxorubicin) and solvent controls.

- Mechanistic studies :

- Flow cytometry for apoptosis detection (Annexin V/PI staining).

- Western blotting for apoptosis-related proteins (e.g., Bcl-2, caspase-3) .

Advanced: How to resolve contradictions in biological activity data across studies?

- Replicate experiments : Ensure consistent cell culture conditions (e.g., passage number, serum concentration).

- Validate assay protocols : Use standardized protocols for dose-response curves (e.g., 72-hour exposure).

- Cross-validate with orthogonal methods : Compare MTT results with clonogenic assays or live-cell imaging .

Basic: What purification techniques are effective for this compound?

- Column chromatography : Use silica gel with ethyl acetate/hexane gradients (e.g., 30–70% EtOAc).

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for high-purity crystals .

- HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases for analytical validation .

Advanced: How to perform computational docking studies for target identification?

- Protein preparation : Use tools like AutoDock Vina to prepare target proteins (e.g., kinases, GPCRs) by removing water and adding hydrogens.

- Ligand preparation : Generate 3D conformers of the compound using Open Babel.

- Docking parameters : Set grid boxes covering active sites (e.g., ATP-binding pocket for kinases) and run 50–100 genetic algorithm runs .

Basic: What safety precautions are required when handling this compound?

- PPE : Lab coat, nitrile gloves, and safety goggles.

- Ventilation : Use a fume hood to avoid inhalation of fine particles.

- Waste disposal : Follow institutional guidelines for urea-containing organic waste .

Advanced: How to analyze metabolic stability in preclinical studies?

- In vitro microsomal assays : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS.

- Identify metabolites : Use high-resolution MS (e.g., Q-TOF) to detect hydroxylation or demethylation products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.